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Compound of Interest

Compound Name: 2-Chloro-6-fluoronicotinaldehyde
CAS No.: 1227563-22-5
Cat. No.: B2769646

Get Quote

. J

CAS Number: 1227563-22-5 IUPAC Name: 2-Chloro-6-fluoropyridine-3-carbaldehyde Formula:
C

H
CIFNO Molecular Weight: 159.55 g/mol [1][2][3]

Executive Summary

2-Chloro-6-fluoronicotinaldehyde is a highly functionalized pyridine derivative characterized
by a "push-pull" electronic deficiency. Its structure features three distinct reactive handles: an
electrophilic aldehyde at C3, a displaceable chlorine at C2, and a highly labile fluorine at C6.
This guide analyzes its conformational preference for the s-trans rotamer (relative to the C2-Cl
bond) and delineates its utility as a scaffold for S

Ar-based library generation.

Molecular Architecture & Electronic Properties

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2769646#bc-rfq
https://testing.chemscene.com/product/1227563-22-5.html
https://www.sigmaaldrich.com/TW/zh/search/3-pyridinecarboxaldehyde?focus=products&page=1&perpage=30&sort=relevance&term=3%20pyridinecarboxaldehyde&type=product_name
https://www.coresyn.com/cn/Cas1227563-22-5.html;jsessionid=842006FD4A64D05D83BA425A887790D1?PageSpeed=noscript
https://www.benchchem.com/product/b2769646/docs?utm_src=pdf-body#2-chloro-6-fluoronicotinaldehyde-molecular-structure-conformation-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The molecule consists of a planar pyridine ring distorted by the inductive effects of two halogen
substituents.

Geometric Parameters

o Planarity: The aldehyde group (-CHO) lies coplanar with the pyridine ring to maximize
-conjugation.

e Bond Lengths (Predicted):
o C2-Cl: ~1.73 A (Shortened due to sp

hybridization).

o C6-F: ~1.34 A (Strong C—F bond, highly polarized).

o C3-CHO: ~1.48 A (Rotatable bond).

Electronic Landscape

The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect. This is amplified by the
aldehyde group at C3 and the fluorine at C6.

e C6-Position (Fluorine): The most electron-deficient site. The high electronegativity of fluorine,
combined with the para-relationship to the aldehyde and ortho-relationship to nitrogen,
makes this position exceptionally prone to nucleophilic attack (S

Ar).

o C2-Position (Chlorine): Sterically crowded by the adjacent aldehyde. While activated, it is
less reactive than C6-F toward soft nucleophiles but can be selectively engaged using metal-
catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Table 1: Physicochemical Profile
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Property Value Note

LogP (Predicted) 1.85+0.3 Moderate lipophilicity
H-Bond Acceptors 3 N1, O(aldehyde), F
H-Bond Donors 0 No labile protons

| Polar Surface Area | ~30 A

| Good membrane permeability | | Rotatable Bonds | 1 | C3-Aldehyde bond |

Conformational Analysis

The conformational landscape of 2-chloro-6-fluoronicotinaldehyde is dominated by the
rotation of the formyl group around the C3-C

bond.

Rotational Equilibrium: s-trans vs. s-cis

Two planar conformers exist in equilibrium. The thermodynamic preference is dictated by the
minimization of dipole-dipole repulsion and steric clash.

o Conformer A (s-trans / anti): The carbonyl oxygen is oriented away from the C2-Chlorine
atom (towards H4).

o Interaction: Weak intramolecular hydrogen bonding (C-H...O) between the carbonyl

oxygen and the H4 ring proton.
o Dipole: The C=0 dipole opposes the C2-Cl dipole, reducing net electrostatic energy.
o Stability:Preferred (Global Minimum).
o Conformer B (s-cis / syn): The carbonyl oxygen is oriented towards the C2-Chlorine atom.

o Interaction: Strong steric repulsion between the lone pairs of Oxygen and Chlorine (Van
der Waals radii overlap).

o Dipole: Parallel alignment of dipoles increases instability.
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o Stability: Disfavored (High Energy).

Visualization of Conformational Dynamics
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Figure 1: Conformational equilibrium favoring the s-trans rotamer to minimize CI/O repulsion.

Spectroscopic Signhatures (NMR)

The structural rigidity and fluorine substitution create a distinct NMR fingerprint useful for
validation.

 F NMR: A singlet (or doublet if H-coupling resolves) typically appearing around -70 to -80
ppm (relative to CFCI

). The shift is sensitive to the electron-withdrawing nature of the aldehyde.
e HNMR:

o Aldehyde Proton: Singlet at ~10.2 - 10.4 ppm. The downfield shift confirms the electron-
deficient pyridine ring.
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o Aromatic Protons: Two distinct signals for H4 and H5.

» H4 (C4-H): Doublet of doublets (coupling to H5 and long-range coupling to F). Appears
downfield (~8.2 ppm) due to proximity to the aldehyde.

» H5 (C5-H): Doublet of doublets (coupling to H4 and strong
coupling).

Synthesis and Reactivity Protocols
Synthesis Route: Directed Ortho-Lithiation

The most efficient synthesis bypasses the oxidation of alcohols, utilizing the directing power of
the halogens.

Protocol:

Starting Material: 2-Chloro-6-fluoropyridine.

Reagent: Lithium Diisopropylamide (LDA) at -78°C.

Mechanism: LDA selectively deprotonates C3 (ortho to Cl). While C4 is adjacent to F (strong
director), the C3 position is activated by the inductive effect of Cl and stabilized by
coordination to the ring Nitrogen.

Quench: N,N-Dimethylformamide (DMF) followed by acidic hydrolysis.

Reactivity Workflow (S Ar Selectivity)

This molecule is a "chameleon" electrophile. By tuning the nucleophile and temperature, one
can selectively functionalize C6 or C2.

o Path A (Kinetic Control): Attack at C6-F. Fluorine is the better leaving group in S

Ar due to the stabilization of the Meisenheimer complex.

o Path B (Metal Catalysis): Attack at C2-Cl. Palladium-catalyzed coupling (Suzuki/Stille)
typically occurs here if the catalyst is selective for C-Cl bonds over C-F bonds.
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2-Chloro-6-fluoropyridine

Regioselective Deprotonation

1. LDA, THF, -78°C
(Lithiation at C3)

l

2. DMF (Quench)
3. H30+

2-Chloro-6-fluoronicotinaldehyde
(Target Scaffold)

R-NH2 /Base '\ Ar-B(OH)2 / Pd(0)

Nucleophilic Attack (SnAr) Pd-Catalysis
Primary: C6-F Displacement Primary: C2-C| Coupling

Click to download full resolution via product page

Figure 2: Synthesis via directed lithiation and divergent downstream functionalization.

Experimental Protocol: Regioselective Synthesis

Note: All reactions must be performed under an inert Argon atmosphere.

Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol) and
diisopropylamine (1.1 equiv). Cool to -78°C.

Base Generation: Dropwise add

-BuLi (1.1 equiv) to generate LDA in situ. Stir for 30 min.

Substrate Addition: Dissolve 2-chloro-6-fluoropyridine (1.0 equiv) in THF and add dropwise to
the LDA solution at -78°C. Maintain temperature < -70°C to prevent "halogen dance" or

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2769646/docs?utm_src=pdf-body-img#2-chloro-6-fluoronicotinaldehyde-molecular-structure-conformation-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

benzyne formation. Stir for 1 hour.

o Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Allow the mixture to warm to 0°C
over 2 hours.

e Workup: Quench with sat. NH

Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO
, and concentrate.

 Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a
white/off-white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [2-Chloro-6-fluoronicotinaldehyde: Molecular Structure,
Conformation, and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2769646/docs#2-chloro-6-fluoronicotinaldehyde-
molecular-structure-conformation-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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